5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-14-7-2-4-8(5-3-7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPXGGCWVDLFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652861 | |
| Record name | 5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21520-95-6 | |
| Record name | 5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine, with the CAS number 21520-95-6, is a compound that has garnered attention for its potential biological activities. This article explores its structural properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.21 g/mol. The compound features an oxadiazole ring which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 21520-95-6 |
| Molecular Formula | C10H11N3O3 |
| Molecular Weight | 221.21 g/mol |
| LogP | 1.1695 |
| PSA (Polar Surface Area) | 84.13 Ų |
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety often exhibit significant antimicrobial activity. A study highlighted the synthesis of various oxadiazole derivatives, including this compound, which demonstrated promising antibacterial and antifungal activities against several pathogens. The mechanisms behind these activities typically involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Antidiabetic Effects
In the context of diabetes research, compounds similar to this compound have been investigated for their ability to enhance insulin sensitivity and glucose uptake in muscle cells. For instance, derivatives were shown to modulate key signaling pathways associated with insulin action, such as IRS and PI3K pathways. This suggests potential therapeutic applications in managing type 2 diabetes.
Case Studies and Research Findings
- Antimicrobial Activity : A study published in MDPI reported that oxadiazole derivatives exhibited inhibitory effects on bacterial strains with IC50 values in the low micromolar range. The specific activity of this compound was not isolated but indicated a trend consistent with other compounds in its class .
- Diabetes Management : In vivo studies using diabetic mouse models demonstrated that similar oxadiazole compounds improved glucose tolerance and normalized serum lipid profiles. These findings suggest that this compound could potentially play a role in diabetes treatment by enhancing insulin signaling pathways .
- Structure-Activity Relationship (SAR) : Research focused on the structural modifications of oxadiazole derivatives has shown that variations in substituents significantly affect biological activity. For instance, the presence of methoxy groups has been associated with increased potency against certain targets .
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazoles, including 5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine, which demonstrated effective inhibition against a range of bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and protein function .
Anticancer Properties
Oxadiazoles have been investigated for their anticancer potential. Specifically, compounds with the oxadiazole moiety have shown promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may target specific cancer cell lines effectively .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives are also noteworthy. Research has suggested that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property positions this compound as a potential therapeutic agent for inflammatory diseases .
Polymer Chemistry
In materials science, oxadiazoles are being explored as components in polymer synthesis due to their thermal stability and optical properties. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal resistance, making it suitable for applications in coatings and electronic devices .
Fluorescent Materials
The unique structural characteristics of oxadiazoles allow them to be used in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and sensors. The photophysical properties of this compound make it a candidate for further exploration in optoelectronic applications .
Pesticides and Herbicides
The potential use of oxadiazoles as pesticides has been investigated due to their bioactivity against various pests and weeds. Compounds like this compound may serve as lead structures for developing new agrochemicals that are effective yet environmentally friendly .
Summary Table of Applications
Comparison with Similar Compounds
Anticancer Activity
1,3,4-Oxadiazole derivatives are known for their antiproliferative effects. Below is a comparison of key analogs:
Key Observations :
- The 4-methoxyphenyl substituent in compound 4s demonstrates moderate antiproliferative activity, while replacing the methoxy group with a hydroxyl group (4u) enhances potency, particularly in melanoma .
- Chlorophenyl derivatives (e.g., 4b ) show broader but less potent activity across multiple cancer types .
- Hybrid structures with indole or pyridine moieties (e.g., compound 2) achieve nanomolar IC₅₀ values, indicating superior target specificity .
Antimicrobial Activity
1,3,4-Oxadiazoles with carbazole or indole substituents exhibit notable antimicrobial effects:
Key Observations :
- Indole-substituted oxadiazoles (e.g., 5d ) exhibit moderate activity, suggesting that bulkier substituents may reduce efficacy against pathogens .
Antioxidant and Anti-inflammatory Activity
Key Observations :
- Styrylsulfonylmethyl derivatives (e.g., 12b ) outperform ascorbic acid in antioxidant assays, likely due to electron-withdrawing sulfonyl groups stabilizing free radicals .
- Diphenylmethyl substituents enhance anti-inflammatory activity by interacting with cyclooxygenase (COX) enzymes .
Structure-Activity Relationship (SAR) Trends
Substituent Effects :
- Electron-donating groups (e.g., methoxy, hydroxyl) improve solubility but may reduce antiproliferative potency compared to electron-withdrawing groups (e.g., nitro, chloro) .
- Hybrid scaffolds (e.g., carbazole, indole) enhance target specificity and multi-drug resistance (MDR) evasion .
Positional Effects: Substituents at the 5-position of the oxadiazole ring (e.g., phenoxy, aryl) critically influence bioactivity, while modifications at the 2-position (amine group) modulate pharmacokinetics .
Preparation Methods
Photo-Catalytic Approach
A photo-catalytic method using eosin-Y under visible light has been reported for synthesizing 2-amino-1,3,4-oxadiazoles. This approach offers a rapid and efficient route but may require adaptation for the specific synthesis of this compound.
Analysis of Synthesis Conditions
The synthesis conditions for oxadiazole derivatives generally involve the use of mild to strong oxidizing agents, depending on the specific method. The choice of solvent, temperature, and reaction time can significantly affect the yield and purity of the product.
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization of Acylthiosemicarbazides | Acylthiosemicarbazide, Oxidizing Agent (e.g., KI) | Alkaline Solution, Heating | Variable |
| Oxidative Heterocyclization | Semicarbazone, Oxidizing Agent (e.g., I2) | Acetic Acid, Room Temperature | High (up to 97%) |
| Photo-Catalytic Approach | Semicarbazone, Eosin-Y | Visible Light, Atmospheric Oxygen | High (up to 94%) |
Research Findings
Recent research has highlighted the importance of optimizing synthesis conditions to achieve high yields and purity. For example, the use of 1,3-dibromo-5,5-dimethylhydantoin as an oxidizing agent has been shown to significantly increase yields in similar oxadiazole syntheses. Additionally, photo-catalytic methods offer a promising eco-friendly alternative with high efficiency.
Q & A
Basic: What are the recommended methods for synthesizing 5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via condensation reactions using polyphosphoric acid (PPA) as a catalyst. For example, hydrazide derivatives (e.g., p-toluic hydrazide) can react with glycine under PPA-mediated conditions to form the oxadiazole ring . Optimization involves adjusting reaction temperature (typically 100–120°C), stoichiometry of reactants, and reaction duration (12–24 hours). Factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst concentration) are recommended to identify optimal conditions and interactions between variables .
Advanced: How can computational methods like quantum chemical calculations be integrated into the design of derivatives of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict electronic properties, reactivity, and stability of derivatives. Computational reaction path searches, as employed by ICReDD, combine quantum mechanics with machine learning to identify energetically favorable pathways for functionalizing the oxadiazole core . For instance, substituents like trifluoromethyl or nitro groups can be modeled to assess their impact on binding affinity or solubility before synthesis .
Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- FT-IR : To confirm functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for the amine group) .
- NMR (¹H/¹³C) : To verify proton environments (e.g., methoxyphenoxy methyl protons at δ 3.7–4.2 ppm) and carbon backbone .
- X-ray crystallography : For absolute configuration determination, using single-crystal data (R factor < 0.05) to resolve bond lengths and angles .
Advanced: What strategies can resolve discrepancies in biological activity data across different studies involving this compound?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
- Standardize bioassays using validated protocols (e.g., fixed incubation times, controlled solvent concentrations) .
- Perform structure-activity relationship (SAR) studies to isolate the effects of specific substituents (e.g., 4-methoxyphenoxy vs. 4-methylphenyl groups) .
- Apply multivariate statistical analysis to identify confounding variables .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
Based on GHS classification:
- H302 : Harmful if swallowed; use fume hoods and avoid ingestion.
- H315/H319 : Causes skin/eye irritation; wear nitrile gloves and safety goggles.
- H335 : May cause respiratory tract irritation; use respiratory protection in powder form.
Emergency measures include immediate rinsing of affected areas and medical consultation .
Advanced: How does the crystal packing and hydrogen bonding network influence the physicochemical properties of this compound?
Methodological Answer:
Single-crystal X-ray studies reveal a 3D network formed via N–H⋯N hydrogen bonds (d = 2.8–3.0 Å), which enhance thermal stability and reduce solubility in nonpolar solvents . The methoxyphenoxy group’s planarity contributes to π-π stacking, affecting melting points and crystallinity. These interactions can be manipulated by substituting the methoxy group with bulkier substituents to alter packing efficiency .
Basic: What are the key steps in confirming the purity of this compound post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- DSC : Monitor melting point consistency (±2°C deviation indicates impurities) .
- Elemental analysis : Compare experimental vs. theoretical C/H/N/O percentages (deviation < 0.4%) .
Advanced: How can palladium-catalyzed reactions be applied to modify the oxadiazole ring for enhanced pharmacological activity?
Methodological Answer:
Palladium catalysis enables cross-coupling reactions to introduce aryl/phosphonate groups. For example, Suzuki-Miyaura coupling with aryl boronic acids can attach electron-withdrawing groups (e.g., –CF₃) to the oxadiazole’s 5-position, improving metabolic stability . Reaction conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O at 80°C) must be optimized to minimize side reactions like deamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
